N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

HCV NS4B replicon inhibition heterocycle SAR

N-[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide (CAS 942826-72-4) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a thiophene heterocycle at the C2 position and a furan-2-carboxamide substituent at the C3 amine position. Its molecular formula is C₁₆H₁₁N₃O₂S with a molecular weight of 309.3 g/mol.

Molecular Formula C16H11N3O2S
Molecular Weight 309.3 g/mol
Cat. No. B12193306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
Molecular FormulaC16H11N3O2S
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CS4
InChIInChI=1S/C16H11N3O2S/c20-16(11-5-3-9-21-11)18-15-14(12-6-4-10-22-12)17-13-7-1-2-8-19(13)15/h1-10H,(H,18,20)
InChIKeyNOAFHYUKFCURFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide – Chemical Identity and Procurement-Relevant Profile


N-[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide (CAS 942826-72-4) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a thiophene heterocycle at the C2 position and a furan-2-carboxamide substituent at the C3 amine position [1]. Its molecular formula is C₁₆H₁₁N₃O₂S with a molecular weight of 309.3 g/mol . The compound is primarily supplied as a research-grade screening compound; no clinical development or approved therapeutic use is currently reported.

Why Generic Substitution of N-[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide with Close Analogs Is Scientifically Unsupported


In the imidazo[1,2-a]pyridine chemotype, even conservative heterocycle exchanges at the C2 or C3 positions can produce dramatic potency shifts that are not predictable from structure alone. For the closely related 4-chlorophenyl analog, replacing the furan-2-carboxamide with a thiophene-2-carboxamide reduced HCV replicon inhibition by 20-fold due to mismatched orbital symmetry and reduced dipole moment . Similarly, substituting the carboxamide with a sulfonamide increased the IC₅₀ from 0.15 µM to 1.3 µM . These SAR data demonstrate that the thiophene-furan-carboxamide combination in the target compound is not interchangeable with seemingly minor structural variants, and procurement decisions must be based on the specific substitution pattern rather than class-level assumptions.

Quantitative Evidence Guide: N-[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide vs. Closest Analogs


HCV NS4B Replicon Inhibition: Furan-2-carboxamide vs. Thiophene-2-carboxamide (20-fold Advantage)

For the 4-chlorophenyl imidazo[1,2-a]pyridine scaffold, replacing the furan-2-carboxamide at C3 with a thiophene-2-carboxamide reduces HCV replicon inhibition by 20-fold, attributed to mismatched orbital symmetry and reduced dipole moment of the thiophene ring . Although this measurement is from the 4-chlorophenyl analog rather than the target thiophen-2-yl compound, the furan-carboxamide vs. thiophene-carboxamide comparison is directly relevant to the target compound's key structural feature.

HCV NS4B replicon inhibition heterocycle SAR

C2 Substituent Potency Ranking: 4-Cl vs. 4-F vs. 4-CH₃ vs. H (IC₅₀ Range: 0.82–4.76 µM)

In a series of imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide derivatives, the C2 substituent dramatically influenced target affinity. The 4-chlorophenyl analog (IC₅₀ = 0.82 ± 0.12 µM) was 5.8-fold more potent than the unsubstituted phenyl analog (IC₅₀ = 4.76 ± 0.47 µM), while the 4-fluorophenyl (IC₅₀ = 1.54 ± 0.21 µM) and 4-methylphenyl (IC₅₀ = 2.89 ± 0.34 µM) analogs showed intermediate activity . The target compound bears a thiophen-2-yl group at C2, which is electronically and sterically distinct from these phenyl derivatives; direct potency data for the thiophen-2-yl analog are not available, but the class data establish that C2 substitution identity is a high-impact variable for potency selection.

kinase inhibition SAR C2 substituent

Hydrogen-Bond Network Integrity: Carboxamide vs. Sulfonamide (8.7-fold IC₅₀ Shift)

X-ray crystallography of the 4-chlorophenyl analog bound to HCV NS4B reveals that the furan-2-carboxamide carbonyl oxygen forms a 2.8 Å hydrogen bond with Lys435, while the furan oxygen engages in a water-mediated interaction with Asp318 . Replacing the carboxamide with a sulfonamide disrupts this hydrogen-bond network, increasing the IC₅₀ from 0.15 µM to 1.3 µM (an 8.7-fold loss of potency) . The target compound retains the intact furan-2-carboxamide motif, preserving the geometry required for this critical binding interaction.

hydrogen bonding carboxamide sulfonamide X-ray crystallography

Electronic Modulation of Kinase Inhibition: Furan vs. Pyrrole (40% Reduction in JAK1 Activity)

DFT calculations on the imidazo[1,2-a]pyridine series show that the furan ring contributes to a partial positive charge at the imidazopyridine N1 atom (+0.18 e), facilitating interactions with nucleophilic cysteine residues in kinase targets . Substituting the furan with a more electron-rich pyrrole ring diminishes this effect and reduces inhibitory activity against JAK1 kinase by 40% . The target compound's furan-2-carboxamide maintains the electron-withdrawing character required for optimal kinase target engagement.

JAK1 kinase electronic effects heterocycle substitution

High-Confidence Application Scenarios for N-[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide Based on Class-Level SAR Evidence


Exploratory HCV NS4B Inhibitor Screening and Crystallography

The furan-2-carboxamide moiety engages in a defined hydrogen-bond network with HCV NS4B residues Lys435 and Asp318, as demonstrated by X-ray crystallography of the 4-chlorophenyl analog . The target compound, bearing the identical furan-2-carboxamide pharmacophore, is a rational candidate for HCV NS4B co-crystallization and replicon screening, where analogs lacking the furan-carboxamide (e.g., thiophene-carboxamide or sulfonamide variants) have shown 8.7- to 20-fold potency losses .

Kinase Selectivity Profiling in the Imidazo[1,2-a]pyridine Chemical Space

The electronic profile conferred by the furan-2-carboxamide (partial positive charge at N1, HOMO energy level modulation) is implicated in kinase target engagement, with a 40% JAK1 inhibition advantage over pyrrole-substituted analogs . The target compound is suitable for inclusion in kinase selectivity panels to probe the contribution of the thiophene-furan electronic interplay to isoform selectivity.

C2 Heterocycle SAR Expansion Libraries

C2 substituent identity drives a 5.8-fold potency range across phenyl analogs (IC₅₀ 0.82–4.76 µM) . The target compound's thiophen-2-yl group represents an underexplored C2 heterocycle in publicly available SAR data, making it a valuable probe for expanding the C2 SAR landscape beyond phenyl derivatives in medicinal chemistry campaigns.

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